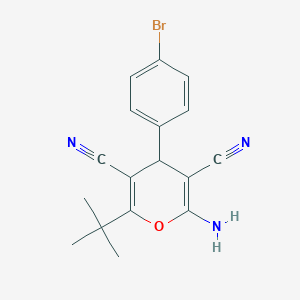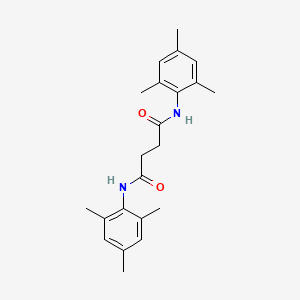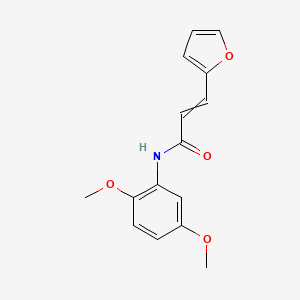
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of an amino group, a bromophenyl group, a tert-butyl group, and two cyano groups attached to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile can be achieved through a one-pot multicomponent reaction. This involves the condensation of an aromatic aldehyde, malononitrile, and a cyclic diketone (such as dimedone) in the presence of a catalyst. A common catalyst used for this reaction is amine-functionalized silica magnetic nanoparticles (ASMNPs), which facilitate the reaction under solvent-free and waste-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same multicomponent reaction but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions makes the process more sustainable and cost-effective. The reaction is carried out at room temperature, and the product is obtained with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyran derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial resistance, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, known for its antimicrobial and anticancer activities.
2-amino-4-bromophenol: A simpler compound with similar functional groups, used in various organic synthesis reactions.
Uniqueness
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and amino groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H16BrN3O |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
2-amino-4-(4-bromophenyl)-6-tert-butyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H16BrN3O/c1-17(2,3)15-12(8-19)14(13(9-20)16(21)22-15)10-4-6-11(18)7-5-10/h4-7,14H,21H2,1-3H3 |
Clave InChI |
DSWZOHOFILEKEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
![N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12455695.png)

![4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline](/img/structure/B12455697.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12455698.png)

![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12455724.png)
![2-{[(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-methylphenyl)carbonyl]amino}benzoic acid](/img/structure/B12455726.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide](/img/structure/B12455730.png)

![1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate](/img/structure/B12455739.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455746.png)
